molecular formula C16H19ClN4O2 B2785211 Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide CAS No. 2224457-57-0

Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide

Cat. No.: B2785211
CAS No.: 2224457-57-0
M. Wt: 334.8
InChI Key: NATZDIGDQGRTIW-KGLIPLIRSA-N
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Description

Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and an oxane ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chloro group, and the coupling of the pyrazole and oxane rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitropyridine: Shares the pyridine ring and chloro group but differs in the presence of a nitro group instead of the pyrazole and oxane rings.

    N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide: Similar structure but lacks the chloro group.

Uniqueness

Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide is unique due to its combination of the pyridine, pyrazole, and oxane rings, along with the chloro group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-2-21-10-11(9-19-21)14-13(6-4-8-23-14)20-16(22)12-5-3-7-18-15(12)17/h3,5,7,9-10,13-14H,2,4,6,8H2,1H3,(H,20,22)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZDIGDQGRTIW-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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